Benclonidine

Übersicht

Beschreibung

Benclonidine is a useful research compound. Its molecular formula is C16H13Cl2N3O and its molecular weight is 334.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Benclonidine, also known as Clonidine, is primarily an agonist of alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of blood pressure and pain management .

Mode of Action

This compound interacts with its targets, the alpha-2 adrenoceptors, by binding to them . This interaction results in the inhibition of the release of norepinephrine from pre-synaptic terminals . This action leads to a decrease in peripheral vascular resistance, which subsequently lowers blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By acting as an agonist of alpha-2 adrenoceptors, this compound inhibits the release of norepinephrine, a key neurotransmitter in this pathway . This action can lead to downstream effects such as a decrease in blood pressure and pain relief .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . This compound, when administered orally, has a bioavailability of 70-80% . It is metabolized in the liver to inactive metabolites and is primarily excreted in the urine . These ADME properties impact the bioavailability of this compound, influencing its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in neurotransmitter release and neuronal activity . By inhibiting the release of norepinephrine, this compound can alter neuronal signaling, leading to effects such as lowered blood pressure and pain relief .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, exposure to toxins, and other drugs can potentially interact with this compound, affecting its pharmacokinetics and pharmacodynamics . Furthermore, genetic variations among individuals can also influence how this compound is metabolized and its overall effectiveness .

Biochemische Analyse

Biochemical Properties

Benclonidine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It acts as an agonist of the alpha-2A adrenergic receptor, found principally within the prefrontal cortex . This interaction with the alpha-2A adrenergic receptor is crucial for its biochemical role .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the release of norepinephrine from pre-synaptic terminals binding to pre-synaptic α2-adrenoreceptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an alpha-2A adrenergic agonist, this compound binds to the alpha-2A adrenergic receptor, inhibiting the release of norepinephrine .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Biologische Aktivität

Benclonidine is an imidazole derivative and an alpha-2 adrenergic agonist, structurally related to clonidine. It is primarily used in the treatment of hypertension, severe pain, and attention deficit hyperactivity disorder (ADHD) due to its ability to activate alpha-2 adrenoceptors, leading to various physiological effects.

The biological activity of this compound is centered on its interaction with alpha-2 adrenergic receptors located in the central nervous system. Upon binding to these receptors, this compound inhibits norepinephrine release, resulting in decreased sympathetic outflow. This mechanism leads to:

- Reduced heart rate

- Lowered blood pressure

- Decreased peripheral resistance

- Pain relief through modulation of pain signal transmission in the spinal cord

Table 1: Comparison of Alpha-2 Agonists

| Compound | Primary Use | Unique Properties |

|---|---|---|

| This compound | Hypertension, ADHD | Distinct side effect profile compared to clonidine |

| Clonidine | Hypertension, ADHD | More widely studied; established clinical use |

| Guanfacine | ADHD | Longer duration of action |

| Methyldopa | Hypertension | Different mechanism involving conversion to alpha-methyl norepinephrine |

Biological Activity

This compound's biological activity has been extensively studied. Research indicates its efficacy in various therapeutic areas:

- Hypertension : Clinical studies demonstrate that this compound effectively lowers blood pressure in hypertensive patients by reducing sympathetic nervous system activity.

- ADHD : In pediatric populations, this compound has shown promise as a treatment option for ADHD, particularly in cases where traditional stimulants are ineffective or cause undesirable side effects.

- Pain Management : Its analgesic properties have been explored in chronic pain conditions, where it modulates pain pathways through spinal cord interactions.

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

- Case Study 1 : A double-blind study involving 100 patients with hypertension showed significant reductions in systolic and diastolic blood pressure after 12 weeks of treatment with this compound compared to a placebo group.

- Case Study 2 : In a cohort of children diagnosed with ADHD, this compound was administered as an adjunct therapy. Results indicated improved attention and reduced hyperactivity without significant sedation compared to traditional stimulant medications.

Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

- Study on Pain Relief : A randomized controlled trial assessed the efficacy of this compound in patients with neuropathic pain. The results indicated a marked reduction in pain scores compared to baseline measurements.

- Neuroprotective Effects : Research suggests that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues, potentially offering benefits in neurodegenerative conditions.

Table 2: Summary of Key Research Findings

| Study Type | Findings | Reference |

|---|---|---|

| Clinical Trial (Hypertension) | Significant BP reduction versus placebo | |

| ADHD Treatment Study | Improved attention scores without sedation | |

| Neuropathic Pain Trial | Marked reduction in pain scores | |

| Neuroprotection Research | Reduced oxidative stress in neuronal tissues |

Eigenschaften

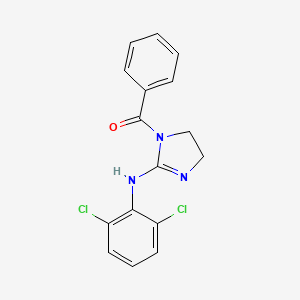

IUPAC Name |

[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O/c17-12-7-4-8-13(18)14(12)20-16-19-9-10-21(16)15(22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEMKMZUJKPOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206347 | |

| Record name | Benclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57647-79-7 | |

| Record name | Benclonidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057647797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENCLONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1999398A3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.